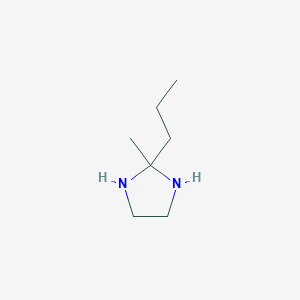
2-Methyl-2-propylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with aldehydes or ketones. For instance, the reaction between 2-methyl-2-propylamine and formaldehyde under acidic conditions can yield this compound. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones or imidazolidinediones.
Reduction: Reduction reactions can convert imidazolidines to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazolidinones, imidazolidinediones, and various substituted imidazolidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propylimidazolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazolidine: Lacks the propyl group, leading to different chemical and physical properties.
2-Propylimidazolidine: Lacks the methyl group, resulting in variations in reactivity and applications.
Imidazolidine: The parent compound without any substituents, serving as a basic framework for various derivatives.
Uniqueness
2-Methyl-2-propylimidazolidine is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and potential applications. These substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
2-methyl-2-propylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-3-4-7(2)8-5-6-9-7/h8-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
SWKFPBNDIPYDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(NCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


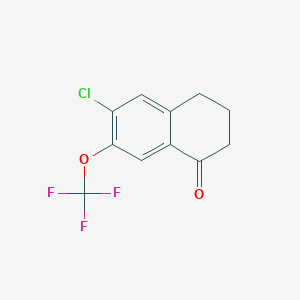
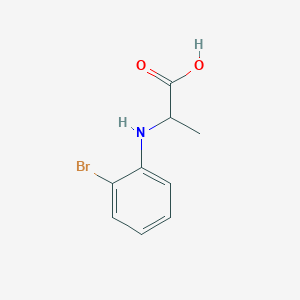
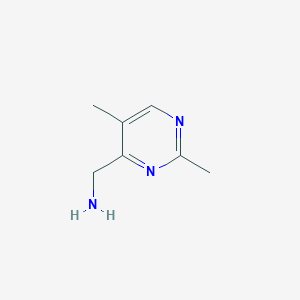
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

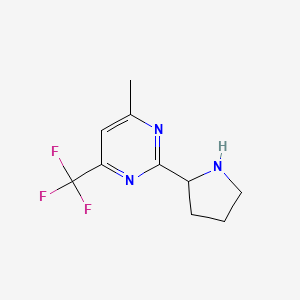

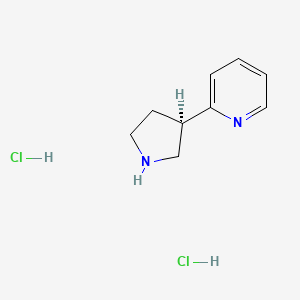
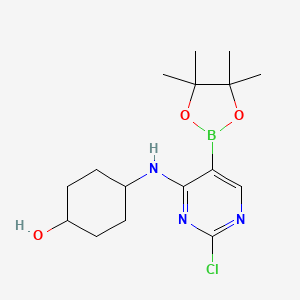
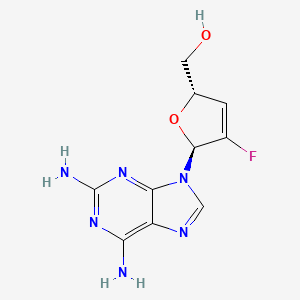

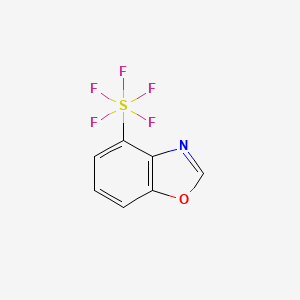

![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
